2-(2-Amino-6-chlorophenoxy)ethan-1-ol
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Overview
Description
2-(2-Amino-6-chlorophenoxy)ethan-1-ol is an organic compound with the molecular formula C8H10ClNO2 and a molecular weight of 187.62 g/mol . This compound is characterized by the presence of an amino group, a chlorophenoxy group, and an ethan-1-ol moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-6-chlorophenoxy)ethan-1-ol typically involves the reaction of 2-amino-6-chlorophenol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include maintaining a temperature range of 50-70°C and a reaction time of 4-6 hours .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation and recrystallization to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-6-chlorophenoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The amino and chlorophenoxy groups can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted phenoxyethanol derivatives.
Scientific Research Applications
2-(2-Amino-6-chlorophenoxy)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-(2-Amino-6-chlorophenoxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Amino-4-chlorophenoxy)ethan-1-ol
- 2-(2-Amino-6-bromophenoxy)ethan-1-ol
- 2-(2-Amino-6-fluorophenoxy)ethan-1-ol
Uniqueness
2-(2-Amino-6-chlorophenoxy)ethan-1-ol is unique due to the presence of the chlorine atom at the 6-position of the phenoxy ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications .
Properties
Molecular Formula |
C8H10ClNO2 |
---|---|
Molecular Weight |
187.62 g/mol |
IUPAC Name |
2-(2-amino-6-chlorophenoxy)ethanol |
InChI |
InChI=1S/C8H10ClNO2/c9-6-2-1-3-7(10)8(6)12-5-4-11/h1-3,11H,4-5,10H2 |
InChI Key |
LOZAUMYJYXBFCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OCCO)N |
Origin of Product |
United States |
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